N-(3-Fluorophenyl)Cinnamamide
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Overview
Description
N-(3-Fluorophenyl)Cinnamamide: is an organic compound that belongs to the cinnamamide family. It is characterized by the presence of a cinnamamide moiety attached to a 3-fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)Cinnamamide typically involves the reaction of 3-fluoroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluorophenyl)Cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cinnamamide moiety to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(3-Fluorophenyl)Cinnamylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Fluorophenyl)Cinnamamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential biological activities .
Biology and Medicine: The compound has shown promise in medicinal chemistry research due to its potential as an α-glucosidase inhibitor. This activity makes it a candidate for the development of antidiabetic drugs. Additionally, its structural features allow for the exploration of its anticancer and antimicrobial properties .
Industry: In the materials science field, this compound can be used in the design of new materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of materials used in electronic devices .
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)Cinnamamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of postprandial blood glucose levels . The compound’s anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
- N-(4-Fluorophenyl)Cinnamamide
- N-(3-Chlorophenyl)Cinnamamide
- N-(3-Methylphenyl)Cinnamamide
Comparison: N-(3-Fluorophenyl)Cinnamamide is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine substitution can influence the compound’s electronic properties and biological activity. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in its biological activities.
Properties
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJXVMSLVGLGQR-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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